molecular formula C16H17BrN4O3 B2760577 8-bromo-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 97835-70-6

8-bromo-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2760577
CAS RN: 97835-70-6
M. Wt: 393.241
InChI Key: BDXICXQQOSCOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BPP-2 and has been synthesized using different methods.

Scientific Research Applications

Unusual Reaction Behaviors and Synthesis Pathways

One study reveals the unexpected reaction outcomes when 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones interact with trisamine in dimethylformamide (DMF), leading to the formation of 8-dimethylamino-substituted derivatives. This finding suggests a unique pathway for modifying the chemical structure of related compounds, which could be of interest for synthesizing novel derivatives with potential biological activities (Khaliullin & Shabalina, 2020).

Antimicrobial and Antiviral Potential

The antimicrobial and antiviral applications of purine derivatives, including compounds related to 8-Bromo-1,3-Dimethyl-7-(3-Phenoxypropyl)-1H-Purine-2,6(3H,7H)-Dione, are highlighted in research focusing on the synthesis and evaluation of such molecules. Purine derivatives have been historically significant in medical practice for treating infectious diseases, with ongoing research justifying the search for new antimicrobial and antiviral agents within this class of compounds (Ivanchenko, 2018).

Nucleotide Synthesis and Modification

Studies on the synthesis of 8-substituted purine nucleotides reveal methods for direct replacement reactions, providing key intermediates for further chemical modifications. Such research outlines efficient pathways for generating 8-oxy and 8-dimethylamino compounds, which could be instrumental in the synthesis of nucleotide analogs with potential therapeutic applications (Ikehara, Tazawa, & Fukui, 1969).

Molecular Interactions and Material Design

Quantitative investigation into the intermolecular interactions present in derivatives of 8-bromo-1,3-dimethyl-purine-2,6-dione provides insights into the electrostatic and dispersion energy contributions to molecular stability. This research is crucial for understanding the solid-state properties of these compounds and their potential applications in material science and molecular design (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

properties

IUPAC Name

8-bromo-1,3-dimethyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O3/c1-19-13-12(14(22)20(2)16(19)23)21(15(17)18-13)9-6-10-24-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXICXQQOSCOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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